molecular formula C16H19NO4S B497418 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 332388-74-6

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B497418
CAS No.: 332388-74-6
M. Wt: 321.4g/mol
InChI Key: HSXNOTPYPNUIRI-UHFFFAOYSA-N
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Description

“6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide” is a chemical compound. It is related to a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives that have been synthesized and studied for their antibacterial and antifungal activities .


Synthesis Analysis

The synthesis of related compounds involves the reaction of naproxenoyl chloride with different amino compounds . This process has been found to yield excellent results .

Scientific Research Applications

PET Imaging Agents

A study by Wang et al. (2008) focused on synthesizing carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) imaging agents for human CCR8, a chemokine receptor involved in various diseases. These agents were prepared through O-[(11)C]methylation or N-[(11)C]methylation, showcasing a novel application in the visualization of biological targets in medical research (Wang et al., 2008).

Chemical Synthesis and Reactions

Alajarín et al. (2013) explored the thermal cyclization of phenylallenes containing ortho-1,3-dioxolan-2-yl groups, leading to the formation of 1-(2-hydroxy)-ethoxy-2-substituted naphthalenes. This study provides insight into the reactivity of compounds related to 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide and showcases potential pathways for synthesizing complex naphthalene derivatives (Alajarín et al., 2013).

Herbicidal Activity

Research by Hosokawa et al. (2001) on the synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives, including a structure closely related to the target molecule, revealed their herbicidal activity. This signifies the potential agricultural applications of sulfonamide derivatives in controlling unwanted vegetation (Hosokawa et al., 2001).

Fuel Cell Materials

Na et al. (2012) synthesized naphthalene-based poly(arylene ether ketone) copolymers with methoxy groups and hexafluoroisopropylidene diphenyl moieties for direct methanol fuel cell (DMFC) applications. Their work highlights the role of naphthalene derivatives in developing materials with high proton conductivity and low methanol permeability, crucial for the efficiency of DMFCs (Na et al., 2012).

Properties

IUPAC Name

6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNOTPYPNUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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